8-hexyl-7-(propan-2-yloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-HEXYL-7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound with the molecular formula C21H28O3. It is a member of the chromenone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-HEXYL-7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hexyl group: This step often involves alkylation reactions using hexyl halides.
Attachment of the propan-2-yloxy group: This can be done through etherification reactions using propan-2-ol and suitable catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions .
Chemical Reactions Analysis
8-HEXYL-7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the propan-2-yloxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-HEXYL-7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may exhibit biological activities such as antimicrobial, antioxidant, or anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its potential biological activities, it can be explored for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 8-HEXYL-7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
8-HEXYL-7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can be compared with other similar compounds, such as:
- 8-CHLORO-7-(PROPAN-2-YLOXY)-2,3-DIHYDRO-1H-CYCLOPENTA CBENZOPYRAN-4-ONE : This compound has a similar structure but with a chlorine atom instead of a hexyl group, which may result in different chemical and biological properties .
- 8-HEXYL-7-METHOXY-2,3-DIHYDROCYCLOPENTA[C]CHROMEN-4(1H)-ONE : This compound has a methoxy group instead of a propan-2-yloxy group, which can also lead to variations in its reactivity and applications .
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
8-hexyl-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H28O3/c1-4-5-6-7-9-15-12-18-16-10-8-11-17(16)21(22)24-20(18)13-19(15)23-14(2)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
DMPAGDWHEFJZAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(C)C)OC(=O)C3=C2CCC3 |
Origin of Product |
United States |
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